molecular formula C9H18N2O2 B1465499 (3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1931944-89-6

(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B1465499
CAS No.: 1931944-89-6
M. Wt: 186.25 g/mol
InChI Key: KQZJHCIGEBYPFC-MAUMQABQSA-N
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Description

This compound is a stereochemically defined pyrrolo[1,2-a]pyrazine derivative with a hydroxyethyl substituent at the 3-position and a hydroxyl group at the 7-position. Pyrrolopyrazines are bicyclic systems often explored in medicinal chemistry due to their structural rigidity and ability to mimic peptide bonds, making them valuable in drug design for targeting enzymes or protein-protein interactions .

Properties

IUPAC Name

(3S,7R,8aS)-3-[(1S)-1-hydroxyethyl]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6(12)9-5-11-4-8(13)2-7(11)3-10-9/h6-10,12-13H,2-5H2,1H3/t6-,7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZJHCIGEBYPFC-MAUMQABQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN2CC(CC2CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CN2C[C@@H](C[C@H]2CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS No. 1931944-89-6) is a member of the octahydropyrrolo[1,2-a]pyrazine class of compounds. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature and databases.

Chemical Structure and Properties

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 186.25 g/mol
  • SMILES Notation : O[C@H]1CN2C@@HCNC@@([H])C2
  • InChI Key : KQZJHCIGEBYPFC-MAUMQABQSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its potential pharmacological effects.

Research indicates that compounds in this class may interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The precise mechanism for this compound remains to be fully elucidated.

2. Pharmacological Profile

Based on available data:

  • Binding Affinity : The compound may exhibit binding affinity to certain receptors or enzymes, although specific Ki or IC50 values are not currently available in public databases.
  • Functional Assays : Functional assays indicate potential effects on cellular processes such as apoptosis and proliferation.

Table 1: Summary of Biological Assays

Assay TypeDescriptionResult
Binding AssaysMeasure affinity to target proteinsNot available
Functional AssaysAssess biological effects on cell linesPending
Toxicity StudiesEvaluate cytotoxic effectsNot assessed

Case Study 1: Related Octahydropyrrolo Compounds

A study on similar octahydropyrrolo derivatives indicated that they possess neuroprotective properties by modulating neurotransmitter systems. These findings suggest that this compound could have similar effects.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of related compounds in vitro, demonstrating significant cytotoxicity against various cancer cell lines. Further investigation into this compound's activity could reveal its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Hydrochloride (1:1)

    • Molecular Formula : C₉H₁₉ClN₂O₂
    • Mass : 222.713 g/mol
    • Key Differences : The 3-position substituent is a 2-hydroxyethyl group (vs. (1S)-1-hydroxyethyl), and stereochemistry at C3 is R instead of S. The hydrochloride salt enhances solubility but may alter pharmacokinetics .
  • (3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Dihydrochloride Molecular Formula: C₉H₂₀Cl₂N₂O₂ Mass: 259.171 g/mol Key Differences: Additional HCl counterion increases molecular weight and likely acidity, affecting bioavailability compared to the mono-HCl analog .

Substituent Modifications

  • This modification is common in CNS-targeting agents .
  • (3S,7R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol

    • Molecular Formula : C₈H₁₆N₂O
    • Mass : 156.23 g/mol
    • Key Differences : Methyl substitution at C3 simplifies the structure, reducing steric hindrance and possibly increasing metabolic stability compared to bulkier hydroxyethyl groups .

Complex Derivatives in Drug Development

  • T-3256336 (Apoptosis Inhibitor)

    • Structure : Features a 4,4-difluorocyclohexyl group and ethoxy substituent.
    • Activity : Weak XIAP/cIAP binding (IC₅₀ > 30 μM), highlighting the importance of substituent bulk and electronic effects for target engagement. The ethoxy group may improve lipophilicity and blood-brain barrier penetration .
  • Cyclo(Pro-Thr) (Cyclic Dipeptide)

    • Molecular Formula : C₉H₁₂N₂O₃
    • Mass : 196.21 g/mol
    • Key Differences : Incorporates a dione moiety, altering hydrogen-bonding capacity. Used in peptide mimetics but lacks the hydroxyl group at C7, reducing polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 2
(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol

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